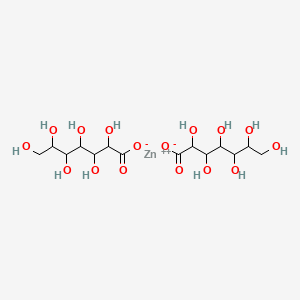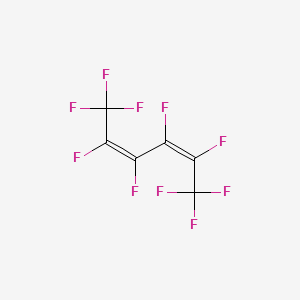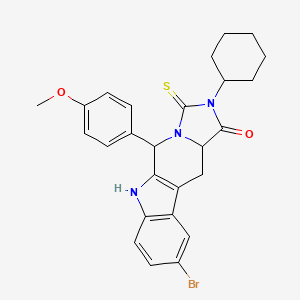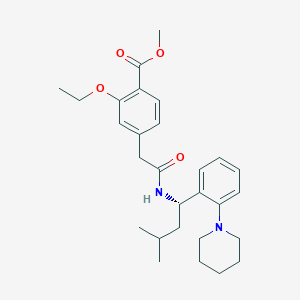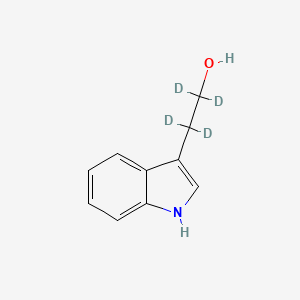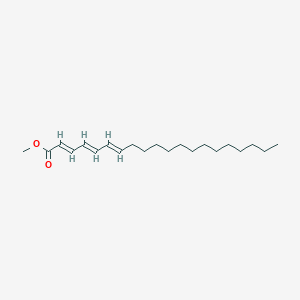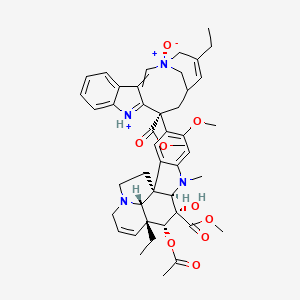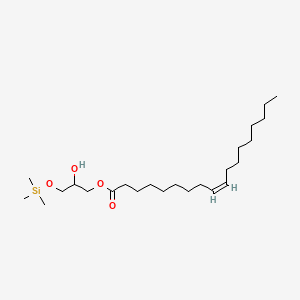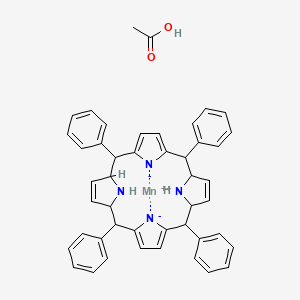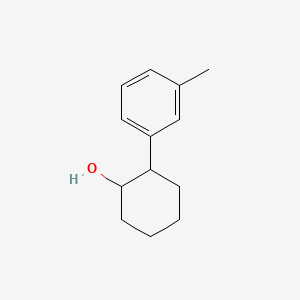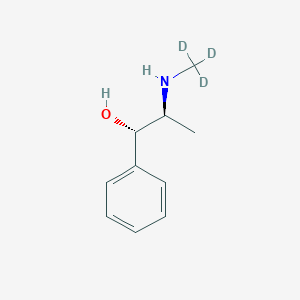
Pseudoephedrine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudoephedrine-d3 is a deuterated form of pseudoephedrine, a sympathomimetic amine commonly used as a nasal decongestant. The deuterium atoms in this compound replace the hydrogen atoms, making it useful as an internal standard in various analytical applications, particularly in mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pseudoephedrine-d3 can be synthesized through several methods, including the reduction of ephedrine-d3 or this compound hydrochloride. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction of ephedrine from the Ephedra plant, followed by isotopic exchange reactions to introduce deuterium atoms. This process ensures the high purity and isotopic enrichment required for analytical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Pseudoephedrine-d3 undergoes various chemical reactions, including:
Oxidation: Converts this compound to norephedrine-d3 using oxidizing agents like potassium permanganate.
Reduction: Reduces this compound to methamphetamine-d3 using reducing agents such as lithium aluminum hydride.
Substitution: Involves the replacement of functional groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Norephedrine-d3: Formed through oxidation.
Methamphetamine-d3: Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Pseudoephedrine-d3 is widely used in scientific research due to its stability and isotopic labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of pseudoephedrine and related compounds.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of pseudoephedrine in biological systems.
Forensic Science: Assists in the identification and quantification of pseudoephedrine in forensic samples.
Drug Development: Used in the synthesis of deuterated drugs to improve metabolic stability and reduce side effects.
Wirkmechanismus
Pseudoephedrine-d3 exerts its effects by displacing norepinephrine from storage vesicles in presynaptic neurons, leading to the release of norepinephrine into the synapse. This activates alpha and beta adrenergic receptors, causing vasoconstriction and bronchodilation . The deuterium atoms do not significantly alter the mechanism of action compared to non-deuterated pseudoephedrine .
Vergleich Mit ähnlichen Verbindungen
Ephedrine: A sympathomimetic amine with similar decongestant properties but higher central nervous system stimulation.
Phenylpropanolamine: Another decongestant with a similar mechanism of action but different regulatory status due to safety concerns.
Amphetamine: Shares structural similarities but has a much stronger central nervous system stimulant effect.
Uniqueness of Pseudoephedrine-d3: this compound is unique due to its isotopic labeling, which makes it particularly valuable in analytical applications. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry .
Eigenschaften
CAS-Nummer |
754966-06-8 |
|---|---|
Molekularformel |
C10H15NO |
Molekulargewicht |
168.25 g/mol |
IUPAC-Name |
(1S,2S)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10+/m0/s1/i2D3 |
InChI-Schlüssel |
KWGRBVOPPLSCSI-HJRSCEKWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N[C@@H](C)[C@H](C1=CC=CC=C1)O |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)

